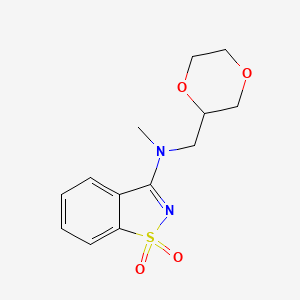
4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with triazole compounds under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction between N-substituted pyrimidines and triazole derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.
Scientific Research Applications
4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(pyrrolidin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyrimidine
- 4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-3-yl)pyrimidine
Uniqueness
4-(pyrrolidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H12N6 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H12N6/c1-2-4-15(3-1)9-5-10(13-7-12-9)16-8-11-6-14-16/h5-8H,1-4H2 |
InChI Key |
WVDXIPNVPYBYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12231602.png)
![3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide](/img/structure/B12231611.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12231618.png)
![3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12231619.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12231624.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12231628.png)

![3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231636.png)
![N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide](/img/structure/B12231643.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12231648.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12231664.png)
![5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12231674.png)
![2-Ethoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12231676.png)

